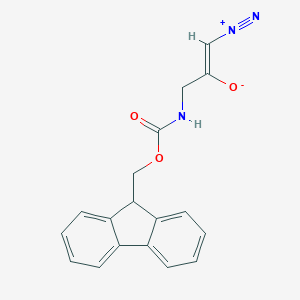

Fmoc-Gly-CHN2

Description

BenchChem offers high-quality Fmoc-Gly-CHN2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Gly-CHN2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-diazo-2-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c19-21-10-12(22)9-20-18(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17H,9,11H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDGJOVHMQKZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Fmoc-Gly-CHN2?

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

Fmoc-Gly-CHN₂ (Fmoc-glycyl-diazomethane) is a pivotal synthetic intermediate in peptide chemistry and drug design. It serves as a reactive "warhead" precursor, bridging the gap between standard amino acids and complex peptidomimetics. Its primary utility lies in two domains: the Arndt-Eistert homologation (converting

This guide provides a rigorous technical breakdown of the molecule's chemical structure, a validated synthesis protocol, and an analysis of its reactivity profiles, grounded in authoritative literature.

Part 1: Chemical Structure & Properties

Fmoc-Gly-CHN₂ is a diazoketone derivative of glycine, protected at the N-terminus by the base-labile Fmoc group. Its reactivity is driven by the terminal diazo group (

Physicochemical Data

| Property | Data |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)glycyl diazomethane |

| IUPAC Name | (9H-fluoren-9-yl)methyl (3-diazo-2-oxopropyl)carbamate |

| CAS Number | 275816-73-4 |

| Molecular Formula | |

| Molecular Weight | 321.33 g/mol |

| Appearance | Pale yellow solid (characteristic of diazoketones) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Stability | Light-sensitive; Acid-sensitive (evolves |

Structural Connectivity Analysis

The molecule consists of three distinct functional domains:

-

Fmoc Group: Provides orthogonality, stable to acid but removable with secondary amines (e.g., piperidine).

-

Glycyl Linker: The amino acid backbone providing the steric freedom characteristic of glycine.

-

Diazoketone Moiety: The reactive center. The carbon adjacent to the carbonyl possesses significant nucleophilic character, while the terminal nitrogen is an excellent leaving group (

).

Figure 1: Functional domain analysis of Fmoc-Gly-CHN₂ showing the connectivity between the protecting group, linker, and reactive core.

Part 2: Synthesis Protocol

The synthesis of Fmoc-Gly-CHN₂ typically employs the Mixed Anhydride Method . This approach minimizes racemization (though less relevant for achiral Glycine, it is critical for other amino acids) and ensures high yield conversion of the carboxylic acid to the diazoketone.

Reaction Mechanism

-

Activation: Fmoc-Gly-OH reacts with Isobutyl Chloroformate (IBCF) to form a mixed anhydride intermediate.

-

Diazotization: Nucleophilic attack by diazomethane (

) on the anhydride carbonyl displaces the isobutoxy group, yielding the diazoketone.

Validated Experimental Workflow

Reagents:

-

Fmoc-Gly-OH (1.0 equiv)

-

Isobutyl Chloroformate (IBCF) (1.05 equiv)

-

N-Methylmorpholine (NMM) (1.05 equiv)

-

Diazomethane (excess, ~2.5 equiv in ether)

-

Solvent: Anhydrous THF or DCM

Protocol:

-

Dissolution: Dissolve Fmoc-Gly-OH in anhydrous THF under an inert atmosphere (

or Ar). Cool to -15°C. -

Activation: Add NMM followed by the dropwise addition of IBCF. Stir for 15–20 minutes. A white precipitate (NMM·HCl) will form.[1]

-

Filtration (Optional but Recommended): Quickly filter off the amine salt under inert gas to avoid hydrolysis of the mixed anhydride.

-

Diazotization: Add the filtrate to a cold (-15°C) solution of diazomethane in diethyl ether. Caution: Do not use ground glass joints with diazomethane.

-

Reaction: Allow the mixture to warm to 0°C and stir for 3–4 hours. The solution should remain yellow (indicating excess diazomethane).

-

Quench & Workup: Destroy excess diazomethane with a few drops of acetic acid (until colorless) or by vigorous nitrogen stream. Wash with saturated

and brine. Dry over -

Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography (protect from light).

Figure 2: Step-by-step synthesis workflow for Fmoc-Gly-CHN₂ via the mixed anhydride method.

Part 3: Reactivity & Applications

Fmoc-Gly-CHN₂ is a versatile divergence point in synthesis. Its two primary reaction pathways allow for the creation of homologated peptides or protease inhibitors.

Pathway A: Arndt-Eistert Homologation

This reaction extends the carbon chain by one methylene unit, converting the

-

Mechanism: Wolff Rearrangement.[2]

-

Catalyst: Silver benzoate (

) or Silver oxide ( -

Outcome: Formation of a ketene intermediate which is trapped by a nucleophile (Water

Acid; Alcohol

Pathway B: Conversion to Halomethyl Ketones

Reaction with anhydrous hydrohalic acids converts the diazoketone into a halomethyl ketone (e.g., Chloromethyl Ketone, CMK).

-

Reagent: Anhydrous HCl in dioxane/ether.

-

Product: Fmoc-Gly-CH₂Cl (Fmoc-Gly-CMK).

-

Application: These are potent, irreversible alkylating agents of the active site thiol in cysteine proteases (e.g., Caspases, Cathepsins).

Figure 3: Divergent reactivity of Fmoc-Gly-CHN₂ leading to beta-amino acids or protease inhibitors.

Part 4: Safety & Handling (Critical)

Working with diazoketones and their precursor, diazomethane, requires strict adherence to safety protocols.

-

Explosion Hazard: Diazomethane is explosive.[3] Never use ground glass joints or scratched glassware. Use fire-polished glassware and blast shields.

-

Toxicity: Diazomethane is a potent allergen and carcinogen. All operations must be performed in a high-efficiency fume hood.

-

Storage: Fmoc-Gly-CHN₂ is stable at -20°C when stored in the dark. It decomposes upon exposure to strong light or heat.

References

-

Structure & CAS Verification

-

Synthesis Methodology

-

Leguers-Seigneur, L., et al. (1997). "Arndt-Eistert Homologation of Fmoc-Protected Amino Acid Diazoketones." Tetrahedron Letters, 38(35), 6145–6148. Link

-

-

Applications in Inhibitor Design

-

Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639–4750. Link

-

-

Homologation Protocols

-

Podlech, J., & Seebach, D. (1995). "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471–472. Link

-

Sources

- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of glycosylated β3-homo-threonine conjugates for mucin-like glycopeptide antigen analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uu.diva-portal.org [uu.diva-portal.org]

- 4. 3-FMOC-氨基-1-重氮-2-丙酮 CAS#: 275816-73-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to Fmoc-Gly-CHN2 for Advanced Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-glycyl-diazomethane (Fmoc-Gly-CHN2), a specialized chemical probe for investigating cysteine proteases. This document delves into the procurement of this reagent, its laboratory synthesis, detailed application protocols, and the underlying mechanism of its action.

Strategic Importance of Fmoc-Gly-CHN2 in Cysteine Protease Research

Fmoc-Gly-CHN2 is a member of the diazomethyl ketone class of compounds, which are highly effective irreversible inhibitors of cysteine proteases.[1] These enzymes play critical roles in a multitude of physiological and pathological processes, making them key targets in drug discovery for various diseases. The Fmoc-glycine backbone of this particular reagent provides a simple, non-chiral scaffold that can be utilized to probe the active sites of these enzymes. The true power of Fmoc-Gly-CHN2 lies in its diazomethyl ketone functional group, which acts as a warhead, forming a covalent bond with the active site cysteine residue, thereby irreversibly inactivating the enzyme.[1][2] This specificity and irreversibility make it an invaluable tool for activity-based protein profiling and for elucidating the roles of specific cysteine proteases in complex biological systems.

Procurement Strategy: Navigating the Supplier Landscape for a Specialized Reagent

Due to its reactive nature, Fmoc-Gly-CHN2 is not typically available as a stock chemical from major suppliers. Instead, it requires a custom synthesis approach. Researchers have two primary avenues for obtaining this reagent: engaging a custom synthesis service or preparing it in-house from its stable precursor, Fmoc-Gly-OH.

Identifying Custom Synthesis Partners

Several companies specialize in the custom synthesis of peptides, peptide derivatives, and complex small molecules, making them ideal partners for procuring Fmoc-Gly-CHN2. These organizations possess the expertise and infrastructure to handle the synthesis and purification of such specialized compounds. When selecting a custom synthesis provider, it is crucial to inquire about their experience with reactive functional groups like diazoketones and their capabilities for purification and characterization.

Table 1: Representative Custom Synthesis Service Providers

| Company Name | Service Highlights | Relevant Expertise |

| Adesis, Inc. | Specializes in custom peptide synthesis, leveraging a deep understanding of structure-function relationships and advanced synthetic methodologies.[3] | Expertise in complex chemical assemblies and strategic design of peptides for specific applications.[3] |

| Neuland Labs | A global contract development and manufacturing organization (CDMO) with extensive experience in both solid-phase and liquid-phase peptide synthesis.[4] | Offers tailored synthesis of peptide sequences for research, therapeutic, and diagnostic use.[4] |

| Biosynth | Provides a wide range of custom peptide services, including solid-phase and solution-phase synthesis, as well as various chemical modifications.[5] | Features an online quoting tool for rapid generation of custom peptide synthesis estimates.[5] |

| Taros Discovery | Focuses on sophisticated chemistry challenges and customized peptides, including those with special modifications and labels.[6] | Employs highly experienced chemists for manual synthesis of complex peptides.[6] |

| AAPPTec | Offers custom peptide synthesis for a variety of applications, including proteomics and drug discovery, with options for different salt forms.[7] | Capable of incorporating modifications such as phosphorylation, methylation, and fluorescent tags.[7] |

In-House Synthesis: A Practical One-Pot Protocol

For laboratories equipped for organic synthesis, preparing Fmoc-Gly-CHN2 from the readily available Fmoc-Gly-OH is a feasible option. A published "one-pot" procedure provides an efficient route to N-Fmoc-α-amino diazoketones.[8][9][10] This method involves the activation of the carboxylic acid of Fmoc-Gly-OH with 9-fluorenylmethyl chloroformate (Fmoc-Cl) to form a mixed anhydride, which is then reacted in situ with diazomethane to yield the desired product.[8][9]

Caption: One-pot synthesis workflow for Fmoc-Gly-CHN2.

Experimental Protocol: Synthesis of Fmoc-Gly-CHN2

Disclaimer: This protocol involves the use of diazomethane, which is a toxic and explosive gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Preparation of Diazomethane Solution: Prepare a fresh ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) according to established laboratory procedures. The concentration of the diazomethane solution should be determined prior to use.

-

Activation of Fmoc-Gly-OH:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Fmoc-Gly-OH (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -15 °C in a cooling bath.

-

Add N-methylmorpholine (1.1 equivalents) to the solution.

-

Slowly add a solution of ethyl chloroformate (1.1 equivalents) in anhydrous THF, maintaining the temperature at -15 °C.

-

Stir the reaction mixture at -15 °C for 30 minutes to form the mixed anhydride.

-

-

Reaction with Diazomethane:

-

To the cold solution of the mixed anhydride, add the freshly prepared ethereal solution of diazomethane (approximately 3 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure Fmoc-Gly-CHN2.[8][9]

-

-

Characterization: Confirm the identity and purity of the synthesized Fmoc-Gly-CHN2 using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Cysteine Protease Inhibition: A Detailed Methodological Approach

Fmoc-Gly-CHN2 serves as a potent irreversible inhibitor of cysteine proteases. The following protocol provides a general framework for assessing the inhibitory activity of this compound against a model cysteine protease, papain.

Experimental Protocol: Inhibition of Papain with Fmoc-Gly-CHN2

-

Materials and Reagents:

-

Papain (from Carica papaya)

-

Fmoc-Gly-CHN2 (stock solution in DMSO)

-

Assay Buffer: 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 5 mM dithiothreitol (DTT)

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a fluorogenic substrate suitable for papain

-

96-well microplate

-

Microplate reader

-

-

Enzyme Activation:

-

Prepare a stock solution of papain in a suitable buffer.

-

Activate the papain by incubating it in the Assay Buffer containing DTT for 15-30 minutes at 37 °C to ensure the active site cysteine is in its reduced, catalytically competent state.

-

-

Inhibition Assay:

-

In a 96-well microplate, add the desired concentrations of Fmoc-Gly-CHN2 (e.g., ranging from nanomolar to micromolar) to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the activated papain solution to the wells containing the inhibitor and the vehicle control.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15, 30, or 60 minutes) at 37 °C to allow for covalent modification.

-

Initiate the enzymatic reaction by adding the substrate (e.g., BAEE) to all wells.

-

Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Workflow for a cysteine protease inhibition assay.

Mechanism of Action: Covalent Modification of the Active Site

The inhibitory activity of Fmoc-Gly-CHN2 is based on the irreversible alkylation of the nucleophilic thiol group of the active site cysteine residue in the target protease.[1] The reaction proceeds through a proposed mechanism involving the formation of a thiohemiketal intermediate, followed by the loss of nitrogen gas and the formation of a stable thioether linkage.

Caption: Proposed mechanism of cysteine protease inhibition by Fmoc-Gly-CHN2.

This covalent modification effectively and permanently blocks the catalytic activity of the enzyme. The specificity of the reaction is conferred by the initial non-covalent binding of the inhibitor to the enzyme's active site, which is guided by the inhibitor's peptide-like structure.

Troubleshooting and Best Practices

Successful application of Fmoc-Gly-CHN2 requires careful attention to experimental details. Here are some common issues and recommendations:

-

Inhibitor Instability: Diazomethyl ketones can be unstable, particularly in aqueous solutions and at non-neutral pH.[11][12] Prepare fresh stock solutions in an anhydrous solvent like DMSO and add them to the assay buffer immediately before use.

-

Low Inhibition Potency: If the observed inhibition is weak, ensure that the target cysteine protease is fully activated and in its reduced state. The pre-incubation time may also need to be optimized to allow for sufficient time for the covalent modification to occur.

-

Non-specific Inhibition: At high concentrations, some irreversible inhibitors may exhibit non-specific effects. It is crucial to perform dose-response experiments and to include appropriate controls to verify the specificity of the inhibition.

-

Assay Interference: The inhibitor or its solvent (DMSO) may interfere with the assay readout. Always include vehicle controls to account for any solvent effects. For fluorescence-based assays, check for potential quenching or autofluorescence of the inhibitor.

Conclusion

Fmoc-Gly-CHN2 is a valuable research tool for the study of cysteine proteases. While its procurement requires a custom synthesis approach, the detailed protocols provided in this guide for both its preparation and application should empower researchers to effectively utilize this potent irreversible inhibitor. A thorough understanding of its mechanism of action and adherence to best practices will ensure the generation of reliable and insightful data in the investigation of cysteine protease function and the development of novel therapeutics.

References

-

Adesis, Inc. (2025). Custom Peptide Synthesis: Tailoring Molecules for Specific Applications. Retrieved from [Link]

-

Siciliano, C., De Marco, R., Guidi, L. E., Spinella, M., & Liguori, A. (2012). A One-Pot Procedure for the Preparation of N-9-Fluorenylmethyloxycarbonyl-α-amino Diazoketones from α-Amino Acids. The Journal of Organic Chemistry, 77(23), 10856–10861. [Link]

-

Neuland Labs. (2025). Custom Peptide Synthesis: Choosing the Right Method for Your Sequence. Retrieved from [Link]

-

Taros Discovery. (n.d.). Custom peptide synthesis. Retrieved from [Link]

-

Siciliano, C., De Marco, R., Guidi, L. E., Spinella, M., & Liguori, A. (2012). A one-pot procedure for the preparation of N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids. PubMed. [Link]

-

Roche Applied Science. (n.d.). The Complete Guide for Protease Inhibition. Retrieved from [Link]

-

Płusa, T., & Grzonka, Z. (1993). MNDO study of the mechanism of the inhibition of cysteine proteinases by diazomethyl ketones. PubMed. [Link]

-

Leary, R., Larsen, D., Watanabe, H., & Shaw, E. (1977). Diazomethyl ketone substrate derivatives as active-site-directed inhibitors of thiol proteases. Papain. PubMed. [Link]

-

AAPPTec. (n.d.). Custom Peptide Synthesis. Retrieved from [Link]

-

Liguori, A., et al. (2025). ChemInform Abstract: A One-Pot Procedure for the Preparation of N-9-Fluorenylmethyloxycarbonyl-α-amino Diazoketones from α-Amino Acids. ResearchGate. [Link]

-

Bitesize Bio. (2021). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]

-

Zarezin, D. P., et al. (2023). Practical synthetic method for amino acids derived diazo-ketones – shelf-stable reagents for organic synthesis. ChemRxiv. [Link]

Sources

- 1. MNDO study of the mechanism of the inhibition of cysteine proteinases by diazomethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diazomethyl ketone substrate derivatives as active-site-directed inhibitors of thiol proteases. Papain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Custom Peptide Synthesis Services | Expert CDMO | Adesis [adesisinc.com]

- 4. How to Choose the Right Custom Peptide Synthesis Method [neulandlabs.com]

- 5. biosynth.com [biosynth.com]

- 6. Custom peptide synthesis - Taros Discovery [tarosdiscovery.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A one-pot procedure for the preparation of N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 12. bitesizebio.com [bitesizebio.com]

Fmoc-Gly-CHN2: A Technical Guide to Applications in Chemical Biology

Executive Summary

Fmoc-Gly-CHN2 (9-Fluorenylmethyloxycarbonyl-glycyl-diazomethane) represents a critical class of "warhead" building blocks used in the synthesis of Activity-Based Probes (ABPs). These probes are essential for Activity-Based Protein Profiling (ABPP) , a chemoproteomic strategy that interrogates the functional state of enzymes—specifically cysteine proteases—within complex biological systems.[1]

Unlike abundance-based proteomics, which quantifies protein levels, Fmoc-Gly-CHN2 derivatives allow researchers to covalently label and isolate only the active fraction of enzymes (e.g., Cathepsins, Caspases). This guide details the chemical architecture, synthetic protocols, and experimental workflows necessary to deploy Fmoc-Gly-CHN2 effectively in drug discovery and mechanistic biology.

Part 1: Chemical Architecture & Mechanism of Action

The Diazomethyl Ketone Warhead

The core utility of Fmoc-Gly-CHN2 lies in the diazomethyl ketone (–CO–CHN₂) moiety. This functional group acts as a "suicide substrate" or mechanism-based inhibitor.

-

Electrophilicity: The carbon adjacent to the diazo group is electrophilic.

-

Target Specificity: It shows high selectivity for thiols (cysteine residues) in the active sites of proteases.

-

Fmoc Protection: The N-terminal Fmoc group provides orthogonality, allowing the molecule to be used as a building block in modular probe synthesis (compatible with acid-labile protecting groups like Boc or tBu).

Mechanism of Cysteine Protease Inhibition

Upon binding to the enzyme's active site, the diazomethyl ketone undergoes a specific reaction sequence that results in irreversible alkylation of the catalytic cysteine.

Mechanism Steps:

-

Recognition: The peptidyl portion (attached to the Gly linker) directs the probe to the protease active site (S subsites).

-

Nucleophilic Attack: The catalytic thiolate anion (Cys-S⁻) attacks the carbonyl carbon of the diazoketone.

-

Irreversible Alkylation: Through a transition state involving proton transfer (often assisted by the catalytic Histidine), nitrogen gas (N₂) is displaced, forming a stable thioether bond .

DOT Diagram: Mechanism of Inhibition

Caption: The catalytic thiolate attacks the ketone, leading to N2 displacement and formation of a stable thioether adduct.

Part 2: Synthesis & Handling Protocols

Safety Warning: Diazomethane

CRITICAL: The synthesis and use of diazoketones involve diazomethane precursors or intermediates. Diazomethane is explosive , highly toxic, and a potent allergen.

-

Glassware: Use only fire-polished glassware (no ground joints) to prevent detonation.

-

Shielding: Perform all reactions behind a blast shield.

-

Quenching: Quench excess diazomethane with acetic acid before disposal.

Protocol: Synthesis of Peptidyl-Diazomethyl Ketone Probes

Fmoc-Gly-CHN2 is typically used as the C-terminal "cap" to convert a specific peptide sequence into an activity-based probe.

Workflow:

-

Peptide Assembly: Synthesize the desired recognition sequence (e.g., Ac-Phe-Arg-OH) using standard methods. The C-terminus must be a free carboxylic acid.

-

Coupling (The Mixed Anhydride Method):

-

Note: Direct coupling to Fmoc-Gly-CHN2 requires deprotecting the Fmoc group first to generate H-Gly-CHN2.

-

Step-by-Step Probe Construction:

| Step | Reagent/Condition | Action | Causality/Insight |

| 1. Deprotection | 20% Piperidine in DMF | Treat Fmoc-Gly-CHN2 (1 eq) for 10 min. | Removes Fmoc to expose the free amine (H-Gly-CHN2). Note: Diazoketones are stable to base but sensitive to acid. |

| 2. Activation | Isobutyl chloroformate (IBCF), NMM, THF, -15°C | Activate the Peptide-COOH (1.1 eq). | Forms a mixed anhydride.[2][3] This method is preferred over carbodiimides (EDC/DCC) to prevent racemization and side reactions with the diazo group. |

| 3. Coupling | H-Gly-CHN2 (from Step 1) | Add to the mixed anhydride at -15°C. | The amine attacks the mixed anhydride to form the peptide bond, yielding Peptide-Gly-CHN2 . |

| 4. Purification | HPLC (Neutral/Basic Buffer) | Gradient elution (Water/ACN). | Avoid TFA-based buffers! Acid can protonate the diazo carbon, leading to decomposition (formation of hydroxymethyl ketones). |

Part 3: Application in Activity-Based Protein Profiling (ABPP)[1]

The ABPP Workflow

Fmoc-Gly-CHN2 derived probes are used to profile cysteine proteases in cell lysates or live cells. The probe usually consists of:

-

Warhead: Gly-CHN2 (traps the enzyme).

-

Linker/Recognition Element: Peptide sequence (determines specificity, e.g., Leu-Leu for Cathepsins).[4]

-

Reporter Tag: Biotin (for enrichment) or Fluorophore (for visualization).

DOT Diagram: ABPP Experimental Workflow

Caption: Workflow for profiling proteases. The probe covalently modifies active enzymes, which are then visualized via click chemistry.

Comparative Analysis: Warhead Selection

Why choose Fmoc-Gly-CHN2 over other cysteine-reactive warheads?

| Feature | Diazomethyl Ketone (CHN2) | Acyloxymethyl Ketone (AOMK) | Epoxide (E-64 derivatives) |

| Reactivity | High (Promiscuous if not optimized) | Moderate (Quenched) | High (Pan-inhibitor) |

| Mechanism | Thioether formation | Thioether formation (loss of carboxylate) | Ring opening |

| Specificity | Targets Cys proteases broadly | Highly specific to Cys proteases | Broad (can hit other nucleophiles) |

| Stability | Acid sensitive, Base stable | Stable | Stable |

| Key Use Case | Broad profiling, high sensitivity | Specificity profiling, reduced background | Total protease knockdown |

Protocol: Labeling Cathepsins in Cell Lysate

Objective: Visualize active Cathepsin B/L activity in macrophage lysates.

-

Preparation: Lyse cells in mild buffer (50 mM Citrate/Phosphate pH 5.5, 1% CHAPS, 1 mM DTT). Note: Acidic pH activates Cathepsins.

-

Probe Addition: Add the Fmoc-Gly-CHN2 derived probe (e.g., Biotin-Leu-Leu-Gly-CHN2) at 1–5 µM final concentration.

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Quenching: Stop reaction by adding 4x SDS-PAGE loading buffer (containing

-mercaptoethanol) and boil for 5 min. -

Analysis: Run on SDS-PAGE. If using a fluorescent probe, scan the gel. If biotinylated, perform streptavidin blot.

Part 4: Troubleshooting & Optimization

-

High Background: Diazomethyl ketones can nonspecifically alkylate abundant proteins if incubated too long or at too high pH (> pH 8.0). Keep pH near physiological or acidic (lysosomal) levels.

-

Probe Decomposition: If the probe loses activity, check the storage buffer. Avoid acidic buffers for storage. Store as a dry powder at -20°C or -80°C.

-

Incomplete Labeling: Ensure the lysate contains reducing agents (DTT/TCEP) to keep the active site cysteine reduced (Cys-SH) and active.

References

-

Siciliano, C. et al. (2012). "A one-pot procedure for the preparation of N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids." Journal of Organic Chemistry. Link

-

Greenbaum, D. et al. (2000). "Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools." Chemistry & Biology. Link (Contextual comparison of warheads).

-

Bogyo, M. et al. (2000). "Covalent modification of the active site threonine of proteasomal beta subunits and the Escherichia coli homolog HslV by a new class of inhibitors." Proceedings of the National Academy of Sciences. Link (Foundational work on ketone-based probes).

-

Cravatt, B. F. et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

-

Pendiukh, V. et al. (2023).[4] "Practical synthetic method for amino acids derived diazo-ketones – shelf-stable reagents for organic synthesis."[2][3] ChemRxiv. Link

Sources

Methodological & Application

Protocol for using Fmoc-Gly-CHN2 in a protease activity assay

Application Note: Protocol for Using Fmoc-Gly-CHN₂ in Protease Activity Assays

Introduction: The Strategic Utility of Fmoc-Gly-CHN₂

Fmoc-Gly-CHN₂ (Fmoc-Glycine-Diazomethylketone) is a specialized irreversible inhibitor primarily targeting cysteine proteases (e.g., Papain, Cathepsin B/L, Cruzipain) and select serine proteases . Unlike reversible inhibitors, diazomethylketones (DMKs) form a stable covalent bond with the catalytic nucleophile of the enzyme.

Why use Fmoc-Gly-CHN₂?

-

Active Site Titration: Because the inhibition is stoichiometric (1:1) and irreversible, it is the gold standard for determining the absolute concentration of active enzyme in a crude or purified preparation.

-

Mechanistic Characterization: It allows for the determination of kinetic parameters (

) to assess the accessibility and reactivity of the S1/S2 subsites. -

Specificity Profiling: The bulky hydrophobic Fmoc group occupies the S2 subsite, providing selectivity over smaller or hydrophilic inhibitors.

Mechanism of Action (MOA)

The diazomethylketone warhead is relatively inert in solution but becomes highly reactive upon binding to the protease active site.

-

Cysteine Proteases: The active site thiolate anion attacks the carbonyl carbon or the methylene carbon (depending on protonation states), leading to the expulsion of nitrogen gas (

) and the formation of a stable thioether adduct. -

Serine Proteases: A similar mechanism occurs with the catalytic serine hydroxyl, forming an ether linkage.

Key Distinction: Unlike chloromethylketones (CMKs), DMKs are generally less reactive toward free thiols in solution (like DTT or Glutathione), making them more specific to the enzyme's active site machinery.

Safety & Handling (Critical)

-

Toxicity: Diazomethylketones are alkylating agents. Treat as potential carcinogens and mutagens. Handle inside a fume hood.

-

Stability: Store lyophilized powder at -20°C. Solutions in DMSO are stable for weeks at -20°C but degrade rapidly in aqueous buffers, especially at acidic pH.

-

Shock Sensitivity: While Fmoc-Gly-CHN₂ is generally stable, diazo compounds can be shock-sensitive. Do not grind the solid; dissolve gently.

Protocol A: Active Site Titration

Objective: To determine the molar concentration of active protease in a sample. This is required to calculate the turnover number (

Reagents:

-

Assay Buffer: Appropriate for your protease (e.g., 50 mM Sodium Acetate, pH 5.5, 2 mM DTT for Cathepsin B).

-

Enzyme Stock: ~1-5 µM (estimated by

). -

Fmoc-Gly-CHN₂ Stock: 10 mM in dry DMSO (Freshly prepared).

-

Substrate: A chromogenic or fluorogenic substrate specific to the protease (e.g., Z-Phe-Arg-AMC).

Procedure:

-

Preparation of Inhibitor Dilutions: Prepare a series of Fmoc-Gly-CHN₂ dilutions in DMSO. The concentrations should range from 0.1x to 2x the estimated enzyme concentration.

-

Example: If Enzyme is ~1 µM, prepare Inhibitor at 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5 µM (final concentrations).

-

-

Incubation (The Titration Step):

-

Mix 90 µL of Enzyme solution with 1 µL of each Inhibitor dilution.

-

Include a "Solvent Control" (Enzyme + DMSO only).

-

Incubate at 37°C for 30–60 minutes .

-

Note: The time must be sufficient for complete alkylation of the active sites at the given concentrations.

-

-

Residual Activity Measurement:

-

Aliquot 10 µL of each incubation mixture into a 96-well plate containing 90 µL of Substrate solution.

-

Measure the initial velocity (

) of substrate hydrolysis (RFU/min or Abs/min).

-

-

Data Analysis:

-

Plot Residual Activity (

) (y-axis) vs. [Inhibitor] (x-axis). -

The data should fit a linear regression for the initial portion of the curve.

-

Extrapolate the line to the x-axis (where

). -

The x-intercept equals the concentration of active enzyme.

-

Protocol B: Determination of Kinetic Parameters ( )

Objective: To quantify the potency of Fmoc-Gly-CHN₂ against a specific protease. Since the inhibition is time-dependent,

Workflow Diagram:

Step-by-Step (Discontinuous Method - Recommended for slow inhibitors):

-

Incubation:

-

Prepare Enzyme solution in Assay Buffer.

-

Add Fmoc-Gly-CHN₂ at a fixed concentration (e.g., 10 µM, ensuring

). -

Start timer.

-

-

Sampling:

-

At specific time points (e.g., 0, 2, 5, 10, 20, 40 min), remove an aliquot.

-

Immediately dilute the aliquot into a cuvette/well containing a large volume of Substrate (dilution stops the inhibition reaction effectively if substrate concentration is high).

-

-

Measurement:

-

Measure the residual activity (

) for each time point.

-

-

Calculation:

-

Calculate the pseudo-first-order rate constant (

) from the slope of the plot: -

Repeat for different Inhibitor concentrations.

-

Plot

vs. -

Fit to the equation:

. -

If

(linear dependence), the slope of the line is the second-order rate constant

-

Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Non-linear Titration Plot | Inhibitor instability or | Ensure DMSO stock is fresh. Increase incubation time to ensure reaction completion. |

| No Inhibition Observed | pH mismatch or DTT interference | Check pH (Cysteine proteases need acidic/neutral pH). Ensure DTT is not >5 mM (though DMKs are resistant, high thiols can compete). |

| Precipitation | Hydrophobic Fmoc group | Limit final DMSO concentration to <5%. Use a carrier protein (BSA) if enzyme is unstable (ensure BSA is protease-free). |

| Explosive degradation | Acidic storage of inhibitor | Never store Fmoc-Gly-CHN₂ in acidic buffers. Store only as dry powder or in anhydrous DMSO. |

References

-

Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639–4750. Link

-

Greenbaum, D., et al. (2000). "Epoxide Electrophiles as Activity-Dependent Cysteine Protease Profiling and Discovery Tools." Chemistry & Biology, 7(8), 569-581. Link(Contextual grounding on activity-based probes derived from similar electrophiles).

- Barrett, A. J., & Salvesen, G. (2013). Proteinase Inhibitors. Elsevier.

-

Sigma-Aldrich (Merck). "Fmoc-Gly-OH Safety Data Sheet." Link(Referenced for general Fmoc-amino acid handling safety).

Application Note: Fmoc-Gly-CHN2 in Drug Discovery

A Versatile Warhead and Intermediate for Cysteine Protease Targeting

Executive Summary

Fmoc-Gly-CHN₂ (Fmoc-Glycyl-diazomethane) is a pivotal chemical biology tool and synthetic intermediate. While simple in structure, it serves as a foundational "warhead" unit in the design of irreversible cysteine protease inhibitors. Its diazomethyl ketone moiety acts as a suicide substrate, covalently modifying active site thiols. Beyond direct inhibition, it is the critical precursor for Arndt-Eistert homologation (generating

This guide details the mechanistic basis of its activity, safe synthesis protocols, and its application in Activity-Based Protein Profiling (ABPP) and inhibitor design.

Mechanism of Action: Irreversible Protease Inactivation

Diazomethyl ketones are classified as affinity labels or suicide inhibitors . They are chemically unreactive toward free thiols in solution but become highly reactive within the microenvironment of a protease active site.

The Mechanism:

-

Binding: The peptidyl portion (Fmoc-Gly-) binds to the S1/S2 pockets of the enzyme, positioning the warhead.

-

Protonation: The active site histidine (His) protonates the methine carbon of the diazomethyl group.

-

Nucleophilic Attack: The catalytic cysteine (Cys) thiolate attacks the methylene carbon.

-

Alkylation: Molecular nitrogen (

) is displaced, forming a stable, irreversible thioether adduct .

Diagram 1: Cysteine Protease Inactivation Pathway

Caption: Mechanism of irreversible cysteine protease inactivation by Fmoc-Gly-CHN2, resulting in a stable thioether bond.

Key Applications in Drug Discovery[2]

| Application Domain | Specific Utility | Downstream Value |

| Lead Optimization | Warhead exploration | Determining if a diazomethyl ketone warhead confers potency against a target (e.g., Cathepsins, Caspases). |

| Probe Synthesis | Activity-Based Probes (ABPP) | Fmoc-Gly-CHN₂ can be derivatized (post-Fmoc removal) with fluorophores to label active proteases in complex proteomes. |

| Synthetic Chemistry | Arndt-Eistert Homologation | Converts Fmoc-Gly-OH to Fmoc- |

| Pharmacophore Generation | Conversion to Halomethyl Ketones | Precursor to Fmoc-Gly-CH₂Cl (Chloromethyl ketone), a more reactive alkylating agent often used in viral protease assays. |

Experimental Protocols

Protocol A: Synthesis of Fmoc-Gly-CHN₂

Safety Critical: This reaction involves Diazomethane, which is explosive and toxic.[1]

-

Mandatory: Use a dedicated fume hood with a blast shield.

-

Glassware: Use fire-polished glassware (no ground joints) to prevent friction-induced detonation.

-

Alternative: Use Trimethylsilyldiazomethane (

) if possible, though the traditional method is often cleaner for this specific amino acid.

Reagents:

-

Fmoc-Gly-OH (1.0 eq)

-

Isobutyl chloroformate (IBCF) (1.1 eq)

-

N-Methylmorpholine (NMM) (1.1 eq)

-

Diazomethane (excess, generated ex-situ or in specialized flow reactor)

-

Anhydrous THF

Step-by-Step:

-

Activation: Dissolve Fmoc-Gly-OH in anhydrous THF at -15°C. Add NMM followed by dropwise addition of IBCF. Stir for 20 min to form the mixed anhydride .

-

Diazotization: Filter off the NMM·HCl salt (precipitate) quickly under inert gas. Transfer the filtrate (mixed anhydride) to a pre-cooled solution of diazomethane in ether (at 0°C).

-

Reaction: Allow the mixture to warm to room temperature (RT) over 2-4 hours. Evolution of

gas may be observed initially. -

Quenching: Carefully add a small amount of acetic acid to quench excess diazomethane (until yellow color disappears).

-

Workup: Wash with saturated

, brine, and water. Dry over -

Purification: Recrystallize from EtOAc/Hexane. Avoid chromatography if possible to minimize decomposition.

Protocol B: Conversion to Fmoc-Gly-CH₂Cl (Chloromethyl Ketone)

Chloromethyl ketones are often preferred for kinetic assays as they are slightly more stable in buffer than diazoketones but highly reactive toward the enzyme.

-

Starting Material: Dissolve pure Fmoc-Gly-CHN₂ in anhydrous THF/Ether.

-

Acidification: Cool to 0°C. Pass dry HCl gas through the solution OR add a stoichiometric amount of 4M HCl in Dioxane dropwise.

-

Observation: Nitrogen gas (

) evolves rapidly. The yellow color of the diazoketone fades to colorless. -

Isolation: Evaporate solvent under reduced pressure (keep temperature < 30°C).

-

Result: Fmoc-Gly-CH₂Cl is obtained as a solid. Store at -20°C immediately.

Protocol C: Kinetic Assay for Inactivation (

)

This assay determines the potency of Fmoc-Gly-CHN₂ against a target cysteine protease (e.g., Papain or Cathepsin B).

Materials:

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA.

-

Substrate: Fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

-

Enzyme: Purified Cysteine Protease (1-10 nM final).

-

Inhibitor: Fmoc-Gly-CHN₂ (Variable concentrations: 0.1 - 10

M).

Workflow:

-

Incubation: Incubate Enzyme + Inhibitor for varying time points (

min) at 25°C. -

Dilution: At each time point, dilute an aliquot 100-fold into a solution containing the Fluorogenic Substrate.

-

Measurement: Measure residual enzymatic activity (

) via fluorescence increase (Ex 360nm / Em 460nm). -

Analysis: Plot

vs. time to obtain -

Calculation: Plot

vs. [I] to determine

Workflow Visualization: From Synthesis to Data

The following diagram outlines the critical path for utilizing Fmoc-Gly-CHN₂ in a drug discovery campaign.

Caption: Operational workflow for synthesizing and utilizing Fmoc-Gly-CHN2 in medicinal chemistry campaigns.

Safety & Troubleshooting Guide

Handling Diazoketones:

-

Stability: Fmoc-Gly-CHN₂ is generally stable at -20°C. However, avoid exposure to strong light or heat.

-

Toxicity: Treat as a potential alkylating agent (carcinogen). Double-glove and use in a fume hood.

Troubleshooting Synthesis:

-

Issue: Low Yield.

-

Cause: Hydrolysis of the mixed anhydride before diazomethane addition.

-

Fix: Ensure THF is strictly anhydrous and perform the filtration of NMM·HCl rapidly under Argon.

-

-

Issue: Oily Product/Impurities.

-

Cause: Incomplete reaction or decomposition during silica chromatography.

-

Fix: Diazoketones can degrade on acidic silica. Use neutral alumina or rapid filtration through a short plug of silica. Recrystallization is preferred.

-

References

-

Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639–4750. Link

-

Green, N. S., & Wipf, P. (2010). "Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor." Organic Letters, 12(21), 4992–4995. Link

-

Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link

-

Lecaille, F., et al. (2002). "Cysteine proteases of pathogenic organisms." Chemical Reviews, 102(12), 4459-4488. Link

-

BenchChem. (2025).[3] "Solid-Phase Synthesis Protocols for Fmoc-Amino Acids." Application Note. Link

Sources

How to prepare stock solutions of Fmoc-Gly-CHN2

Part 1: Abstract & Core Directive

Abstract Fmoc-Glycyl-diazomethane (Fmoc-Gly-CHN₂) is a specialized diazomethylketone reagent used primarily as a cysteine protease inhibitor or a reactive probe in N-terminomics (e.g., as a precursor for specific labeling strategies). Unlike standard amino acid derivatives, the diazoketone moiety confers unique reactivity and stability challenges. This Application Note provides a rigorous, field-validated protocol for preparing, storing, and handling stock solutions of Fmoc-Gly-CHN₂ to ensure experimental reproducibility and safety.

Core Directive This guide departs from standard "recipe" formats by integrating chemical causality with procedural steps. The user is expected to understand why anhydrous conditions are critical and how the diazo group's stability dictates handling procedures.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Identity & Hazards

Before handling, the operator must verify the chemical identity and acknowledge the specific hazards of diazoketones.

-

Compound: Fmoc-Gly-CHN₂ (Fmoc-Glycyl-diazomethane)

-

Molecular Formula: C₁₈H₁₅N₃O₃

-

Molecular Weight: 321.33 g/mol

-

Appearance: Typically a pale yellow to yellow solid.

-

Reactivity: The diazo group (

) is an electrophilic "warhead" that reacts with nucleophiles (thiols, carboxylates) and is sensitive to acidic pH.

CRITICAL SAFETY WARNING: Diazoketones are potential alkylating agents and may be explosive under high heat or friction. While Fmoc-protected derivatives are generally more stable than free diazomethane, they must be handled in a fume hood. Avoid contact with strong acids, which trigger nitrogen gas evolution and rapid decomposition.

Materials & Equipment

-

Solid Reagent: Fmoc-Gly-CHN₂ (Synthesized via mixed anhydride method or custom sourced).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Scientific Rationale: The Fmoc group renders the molecule hydrophobic. DMSO is preferred for biological assays due to its miscibility with aqueous buffers. Anhydrous grade (<50 ppm water) is strictly required to prevent slow hydrolysis of the diazo group to the

-hydroxy ketone.

-

-

Container: Amber glass vials with PTFE-lined caps (to prevent photolysis).

-

Environment: Inert gas atmosphere (Argon or Nitrogen) recommended for long-term storage.

Protocol: Preparation of Stock Solution (50 mM)

Step 1: Molar Calculations To ensure precision, calculate the mass required for a specific volume. Do not rely on "spatula tips."

| Target Concentration | Volume Required | Mass of Fmoc-Gly-CHN₂ (MW 321.33) |

| 10 mM | 1.0 mL | 3.21 mg |

| 50 mM (Standard) | 1.0 mL | 16.07 mg |

| 100 mM (High Conc.) | 1.0 mL | 32.13 mg |

Step 2: Weighing & Solubilization

-

Equilibrate the vial of solid Fmoc-Gly-CHN₂ to room temperature before opening to prevent water condensation.

-

Weigh ~16.1 mg of Fmoc-Gly-CHN₂ into a sterile, amber glass vial. Record the exact mass.

-

Calculate the exact volume of Anhydrous DMSO required to achieve 50 mM using the formula:

-

Add the calculated volume of DMSO.

-

Vortex gently for 30-60 seconds. The solution should be clear and yellow .

-

Self-Validation: If the solution is cloudy, sonicate briefly (5-10 sec). If the solution turns colorless or bubbles vigorously, decomposition has occurred (likely acid contamination).

-

Step 3: Aliquoting & Storage

-

Immediately aliquot the stock into small volumes (e.g., 20-50

L) to avoid freeze-thaw cycles. -

Overlay with Argon gas if available.

-

Store at -80°C .

-

Stability Note: Stable for 6-12 months at -80°C. At -20°C, stability is reduced (1-3 months).

-

Part 3: Visualization & Formatting

Workflow Logic: Preparation & Degradation Pathways

The following diagram illustrates the preparation workflow and the chemical pathways that must be avoided (hydrolysis/photolysis).

Figure 1: Preparation workflow for Fmoc-Gly-CHN₂ stock solutions, highlighting critical control points (Yellow) and failure modes (Red).

Experimental Validation: Quality Control

Before using the stock in critical assays (e.g., subtiligase labeling), perform this simple validation:

| Test | Procedure | Expected Result | Failure Indicator |

| Visual Inspection | Hold vial against white background. | Clear, distinct yellow tint. | Colorless (hydrolysis) or Precipitate (aggregation). |

| Acid Challenge (Optional) | Add 1 | Rapid bubbling (N₂ release). | No bubbles (Diazo group already lost). |

| UV-Vis | Dilute to 1 mM in DMSO. | Absorbance peak ~250-280 nm (Fmoc) and shoulder ~310 nm (Diazo). | Loss of 310 nm shoulder. |

References

-

Siciliano, C. et al. (2012). "A One-Pot Procedure for the Preparation of N-Fmoc-α-amino Diazoketones from α-Amino Acids." The Journal of Organic Chemistry, 77(23), 10575–10582. Link

-

Yoshihara, H. A., Mahrus, S., & Wells, J. A. (2008).[1] "Tags for labeling protein N-termini with subtiligase for proteomics." Bioorganic & Medicinal Chemistry Letters, 18(22), 6000–6003.[1] Link

-

Cheng, X. et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292–304. Link

-

BenchChem. (2025).[2][3] "Application Notes and Protocols for Fmoc-Gly-OH." (General Fmoc handling context). Link

Sources

Application Notes and Protocols: The Use of Fmoc-Gly-CHN2 in Studying Specific Cysteine Protease Families

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cysteine proteases are a ubiquitous class of enzymes centrally involved in a myriad of physiological and pathological processes, including apoptosis, immune signaling, and cancer progression.[1] Their study is paramount for both fundamental biological research and therapeutic development. This guide provides an in-depth exploration of the use of peptide diazomethylketones, exemplified by the simple structure Fmoc-Gly-CHN2, as covalent inhibitors for the characterization of cysteine protease families such as cathepsins and caspases. We will delve into the mechanistic underpinnings of this inhibitor class, provide detailed protocols for their application in enzyme kinetics and cell-based assays, and outline a strategy for their use in affinity purification of target proteases. The focus will be on not just the "how" but the "why," empowering researchers to intelligently design and execute experiments.

Introduction: The Significance of Cysteine Proteases and the Need for Specific Probes

Cysteine proteases, characterized by a catalytic dyad or triad featuring a nucleophilic cysteine residue, are critical mediators of protein turnover and signaling.[1] Dysregulation of their activity is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention.[2] Key families include:

-

Cathepsins: Primarily located in lysosomes, they are crucial for protein degradation, antigen presentation, and bone remodeling. Their mislocalization and hyperactivity are linked to cancer invasion and arthritis.

-

Caspases: These are the principal executioners of apoptosis (programmed cell death) and are also involved in inflammation.

-

Calpains: Calcium-activated neutral proteases found in the cytosol, their overactivation is implicated in neurodegenerative diseases and ischemic injury.

To dissect the specific roles of these proteases, researchers require tools that can selectively modulate their activity. Irreversible inhibitors, which form a stable covalent bond with the enzyme's active site, are particularly powerful for these studies.

Fmoc-Gly-CHN2 and the Diazomethylketone Class of Inhibitors

Fmoc-Gly-CHN2 represents the simplest member of the peptidyl diazomethylketone family of cysteine protease inhibitors. Its structure consists of three key components:

-

Fluorenylmethyloxycarbonyl (Fmoc) group: A bulky protecting group commonly used in solid-phase peptide synthesis.[][4] In the context of this small molecule inhibitor, it primarily serves to enhance hydrophobicity, potentially aiding in cell permeability.

-

Glycine (Gly) residue: The simplest amino acid, providing a minimal peptide backbone.

-

Diazomethylketone (-CHN2) "warhead": An electrophilic group that is the reactive moiety responsible for the irreversible inhibition of cysteine proteases.

Mechanism of Irreversible Inhibition

The diazomethylketone warhead is the key to the functionality of this inhibitor class. The inhibition proceeds via a two-step mechanism:

-

Initial Binding (Reversible): The inhibitor first binds to the active site of the protease in a reversible manner, similar to a substrate. The peptide portion of the inhibitor (in this case, Gly) interacts with the specificity pockets (S-sites) of the enzyme.

-

Covalent Modification (Irreversible): The deprotonated, highly nucleophilic thiol group of the active site cysteine attacks the carbon of the diazomethyl group. This leads to the displacement of the diazo group as nitrogen gas (N2) and the formation of a stable thioether bond between the inhibitor and the enzyme.[5] This covalent modification permanently inactivates the protease.

Diagram: Mechanism of Cysteine Protease Inhibition by a Diazomethylketone

Caption: The two-step mechanism of inhibition by diazomethylketones.

The Role of the Peptide Moiety in Determining Specificity

While the diazomethylketone is the reactive warhead, the peptide portion of the inhibitor is the primary determinant of its specificity for different cysteine protease families.[6] Cysteine proteases have substrate-binding pockets (termed S1, S2, S3, etc.) that recognize and accommodate the side chains of the amino acids in their substrates (termed P1, P2, P3, etc.).

-

Fmoc-Gly-CHN2 as a Broad-Spectrum Probe: With only a glycine residue, Fmoc-Gly-CHN2 lacks significant side chains to confer high specificity. It is therefore expected to act as a relatively non-selective inhibitor of papain-like cysteine proteases. Its utility lies in its ability to act as a general probe for this class of enzymes or as a negative control when compared to more specific peptide diazomethylketones.

-

Designing for Selectivity: To target a specific cysteine protease, the peptide sequence of the inhibitor is designed to mimic the preferred substrate of that enzyme. For example, Z-Phe-Ala-CHN2 is a potent inhibitor of cathepsin L, which prefers bulky hydrophobic residues at its P2 position.[7] In contrast, cathepsin B is not effectively inhibited by Z-Phe-Ala-CHN2, demonstrating the principle of peptide-driven selectivity.[7][8]

Table 1: Influence of Peptide Sequence on Diazomethylketone Inhibitor Selectivity

| Inhibitor | Target Protease(s) | Rationale for Selectivity |

| Fmoc-Gly-CHN2 | Broad-spectrum (Papain-like Cysteine Proteases) | Glycine has a minimal side chain, leading to a lack of strong preference for specific S-pockets. |

| Z-Phe-Ala-CHN2 | Cathepsin L >> Cathepsin B | The P2 Phenylalanine residue fits well into the hydrophobic S2 pocket of Cathepsin L.[7] |

| Z-Phe-Phe-CHN2 | Cathepsin L | The di-phenylalanine motif provides high affinity for the extended substrate binding cleft of Cathepsin L.[7] |

(Note: Z is a benzyloxycarbonyl group, another common N-terminal protecting group.)

Experimental Protocols

In Vitro Enzyme Kinetics: Determining Inhibitor Potency (IC50 and k_inact/K_I)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for an irreversible inhibitor, which is time-dependent. For a more detailed kinetic characterization, the determination of k_inact and K_I is recommended.[9]

Rationale for Experimental Choices:

-

Assay Buffer: The choice of buffer and pH is critical for optimal enzyme activity. Many cathepsins have an acidic pH optimum, reflecting their lysosomal localization.[10] However, some, like cathepsin S, are active at neutral pH.[8] The buffer should also contain a chelating agent like EDTA to prevent metal-catalyzed oxidation of the active site cysteine.

-

Reducing Agent: A reducing agent such as Dithiothreitol (DTT) is essential to maintain the active site cysteine in its reduced, nucleophilic state.[11][12]

-

Fluorogenic Substrate: A fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsin B/L) provides a sensitive and continuous readout of enzyme activity. Cleavage of the substrate releases the fluorophore (AMC), resulting in an increase in fluorescence.

Step-by-Step Protocol for IC50 Determination:

-

Reagent Preparation:

-

Assay Buffer: 50 mM MES or Acetate buffer, pH 5.5, containing 2 mM EDTA and 2 mM DTT. (Note: Adjust pH according to the specific protease being studied; for example, a more neutral pH buffer would be used for cathepsin S).[13][14]

-

Enzyme Stock: Prepare a concentrated stock of the purified cysteine protease in a suitable buffer and store at -80°C.

-

Inhibitor Stock: Prepare a 10 mM stock solution of Fmoc-Gly-CHN2 in DMSO.

-

Substrate Stock: Prepare a 10 mM stock solution of a suitable fluorogenic substrate (e.g., Z-FR-AMC) in DMSO.

-

-

Assay Procedure (96-well black plate format):

-

Prepare serial dilutions of Fmoc-Gly-CHN2 in Assay Buffer. A typical concentration range to test would be from 100 µM down to 1 nM. Include a vehicle control (DMSO in Assay Buffer).

-

Add 50 µL of the diluted inhibitor or vehicle control to the wells.

-

Dilute the enzyme in Assay Buffer to a working concentration (e.g., 2X final concentration).

-

Initiate the reaction by adding 50 µL of the diluted enzyme to each well.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). This pre-incubation time is critical for irreversible inhibitors.

-

Prepare the substrate solution by diluting the stock in Assay Buffer to a working concentration (e.g., 2X final concentration, typically at or below the Km value).

-

Add 100 µL of the substrate solution to all wells to start the measurement.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent residual activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16]

-

Diagram: Workflow for IC50 Determination of an Irreversible Inhibitor

Caption: A streamlined workflow for determining the IC50 of an irreversible cysteine protease inhibitor.

Cell-Based Assay: Activity-Based Protein Profiling (ABPP)

ABPP utilizes covalent probes to label active enzymes within a complex biological sample, such as a cell lysate or even in living cells.[17][18][19] A derivative of Fmoc-Gly-CHN2 containing a reporter tag (like biotin or a fluorophore) can be used for this purpose. This protocol describes a competitive ABPP experiment to assess the inhibitor's ability to engage its target in a cellular context.

Step-by-Step Protocol for Competitive ABPP:

-

Cell Culture and Treatment:

-

Culture cells of interest to ~80-90% confluency.

-

Treat the cells with varying concentrations of Fmoc-Gly-CHN2 (or a more specific inhibitor) for a desired time (e.g., 1-4 hours) in serum-free media. Include a vehicle (DMSO) control.

-

-

Cell Lysis:

-

Wash the cells with cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer without reducing agents at this stage) on ice.

-

Clarify the lysate by centrifugation.

-

-

Labeling with ABPP Probe:

-

Determine the protein concentration of each lysate.

-

To an equal amount of protein from each sample, add a broad-spectrum cysteine protease activity-based probe that has a reporter tag (e.g., a biotinylated or fluorescently tagged general cysteine protease probe).

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow the probe to label any active cysteine proteases that were not previously blocked by Fmoc-Gly-CHN2.

-

-

Analysis:

-

If using a fluorescent probe: Add SDS-PAGE loading buffer, resolve the proteins by SDS-PAGE, and visualize the labeled proteases using a fluorescence gel scanner. A decrease in the fluorescent signal for a specific band in the inhibitor-treated lanes indicates successful target engagement.

-

If using a biotinylated probe: The labeled proteins can be enriched using streptavidin beads, followed by on-bead digestion and identification by mass spectrometry for proteome-wide analysis.

-

Affinity Purification of Target Proteases

An immobilized version of a diazomethylketone inhibitor can be used to selectively capture active cysteine proteases from a complex mixture.

Step-by-Step Protocol:

-

Immobilization of the Inhibitor:

-

Synthesize a derivative of the desired peptide diazomethylketone that includes a linker and a reactive group for conjugation to a solid support (e.g., an amine group for coupling to NHS-activated sepharose beads).

-

Couple the inhibitor to the activated beads according to the manufacturer's protocol.

-

Thoroughly wash the beads to remove any uncoupled inhibitor.

-

-

Affinity Capture:

-

Prepare a cell or tissue lysate in a buffer that maintains the activity of the target proteases (including a reducing agent).

-

Incubate the lysate with the inhibitor-coupled beads (and a control resin) for a sufficient time (e.g., 1-4 hours) at 4°C with gentle rotation. Active cysteine proteases will covalently bind to the immobilized inhibitor.

-

-

Washing and Elution:

-

Wash the beads extensively with a high-salt buffer to remove non-specifically bound proteins.

-

Since the binding is covalent, elution of the active protease is not possible. Instead, the captured proteins are typically identified by on-bead digestion with a non-specific protease (like trypsin), followed by mass spectrometry analysis of the released peptides.

-

Concluding Remarks and Future Perspectives

Peptide diazomethylketones, from the simple Fmoc-Gly-CHN2 to more complex and specific sequences, are invaluable tools for the study of cysteine proteases. While Fmoc-Gly-CHN2 itself may serve best as a broad-spectrum probe or a scaffold for further chemical elaboration, the principles outlined in these protocols are broadly applicable. By understanding the mechanism of action and the rationale behind the experimental design, researchers can effectively utilize this class of inhibitors to probe the activity of specific cysteine protease families, validate their roles in disease, and accelerate the development of novel therapeutics. The integration of these chemical probes with advanced proteomic techniques will continue to illuminate the complex roles of cysteine proteases in health and disease.

References

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Kirschke, H., & Shaw, E. (1981). Rapid inactivation of cathepsin L by Z-Phe-PheCHN2 and Z-Phe-AlaCHN2.

- Serim, S., Haedke, U., & Verhelst, S. H. (2012). Activity-based probes for the study of proteases: recent advances and developments. Chemical Society Reviews, 41(13), 4745-4769.

- Lorz, S., & Stockwell, B. R. (2009). Reducing agents in high-throughput screening. Current opinion in chemical biology, 13(3), 281-287.

- Wild, T., Kaspers, B., & Stangassinger, M. (2001). A robust and sensitive assay for cathepsin B and L in crude homogenates. Journal of biochemical and biophysical methods, 47(1-2), 107-115.

- Choe, Y., Leonetti, F., Greenbaum, D. C., Lecaille, F., Bogyo, M., Brömme, D., ... & Craik, C. S. (2006). Substrate profiling of cysteine proteases using a combinatorial peptide library identifies functionally unique specificities. Journal of Biological Chemistry, 281(18), 12824-12832.

- Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750.

- Shaw, E., Wikstrom, P., & Ruscica, J. (1983). An exploration of the primary specificity site of cathepsin B. Archives of biochemistry and biophysics, 222(2), 424-429.

- Rich, D. H. (1986). Peptidase inhibitors. In Proteinase inhibitors (pp. 179-217). Elsevier.

- Brömme, D., & Nallaseth, F. S. (1994). The inactivation of the cysteine proteinases papain and human cathepsin B by N-peptidyl-O-acyl hydroxylamines. Biochemical Journal, 301(2), 533-538.

- Greenbaum, D., Medzihradszky, K. F., Burlingame, A., & Bogyo, M. (2000). Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools. Chemistry & biology, 7(8), 569-581.

- Križaj, I., & Turk, V. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Medical Devices & Sensors, e10325.

- Turk, V., Turk, B., & Guncar, G. (2001). Lysosomal cysteine proteases: facts and opportunities. The EMBO journal, 20(17), 4629-4633.

- Pišlar, A., Kos, J., & Sabotič, J. (2021). Cysteine proteases as therapeutic targets in neuroinflammation. Frontiers in molecular neuroscience, 14, 638335.

- van Rooden, E. J., Bakker, A. T., Overkleeft, H. S., & van der Stelt, M. (2018). Activity-Based Protein Profiling. eLS, 1-10.

-

EdX. (n.d.). IC50 Determination. Retrieved from [Link]

-

ResearchGate. (2017). How can I calculate IC50 value from percent of residual activity? Retrieved from [Link]

- Myers, M. C., Shah, P. P., & Smith, W. W. (2017). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. ACS chemical biology, 12(12), 3127-3136.

- Ellis, C. D., & Craik, C. S. (2016). Current synthetic routes to peptidyl mono-fluoromethyl ketones (FMKs)

- Schmitz, J., van der Linden, W. A., & Verhelst, S. H. (2015). Structural modifications of covalent cathepsin S inhibitors: impact on affinity, selectivity, and permeability. Journal of medicinal chemistry, 58(23), 9403-9413.

- Raines, R. T. (2012). A potent, versatile disulfide-reducing agent from aspartic acid. Journal of the American Chemical Society, 134(8), 3619-3622.

- Gottesfeld, J. M., Neufeld, E. F., & Tager, J. M. (1974). Purification and properties of human α-L-iduronidase. Biochimica et Biophysica Acta (BBA)-Enzymology, 370(1), 214-222.

- Grabowska, I., & Giełdoń, A. (2018). Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents. Journal of proteome research, 17(11), 3799-3809.

- Solomon, S., Grune, T., & Davies, K. J. (1998). The involvement of cysteine proteases and protease inhibitor genes in the regulation of programmed cell death in plants. The Plant Cell, 10(11), 1821-1834.

- Cirillo, D., & Giordano, A. (2011). Peptides or small molecules? Different approaches to develop more effective CDK inhibitors. Current medicinal chemistry, 18(20), 2978-2984.

-

MS Bioworks. (n.d.). Activity-Based Protein Profiling (ABPP) Assay. Retrieved from [Link]

- Wilding, J. L., Kim, B., & Bogyo, M. (2017). Distinct cleavage properties of cathepsin B compared to cysteine cathepsins enable the design and validation of a specific substrate for cathepsin B over a broad pH range. Biochemistry, 56(30), 3956-3967.

- Arkin, M. R., & Wells, J. A. (2014). A fragment-based method to discover irreversible covalent inhibitors of cysteine proteases. Journal of medicinal chemistry, 57(11), 4565-4573.

- Turk, D., & Guncar, G. (2018). Kinetic characterization of inhibition of cathepsins L and S by peptides with anticancer potential. Molecules, 23(9), 2341.

- Bernard, S. M., & Vocadlo, D. J. (2025). Developing covalent affinity-based probes and inhibitors for sialyltransferases using a modular and direct-to-biology compatible chlorotriazine (ClTriZ)

-

Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

-

Bogyo, M., & Cravatt, B. F. (2022, May 5). Activity Based Protein Profiling for Drug Discovery [Video]. YouTube. [Link]

- Myers, M. C., & Smith, W. W. (2009). Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L. Journal of medicinal chemistry, 52(2), 438-448.

- Getz, E. B., & Schoichet, B. K. (2012). Dithiothreitol is a poor choice for reducing agent in assays of thiol-containing enzymes. Analytical biochemistry, 429(2), 101-103.

- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some mechanistic aspects on Fmoc solid phase peptide synthesis. Peptide Science, 100(4), 362-371.

-

ResearchGate. (n.d.). Cathepsin B activity at pH 7.2 and pH 4.6. Retrieved from [Link]

- Kirschke, H., & Shaw, E. (1981). Rapid inactivation of cathepsin L by Z-Phe-PheCHN2 and Z-Phe-AlaCHN2.

- Niemeyer, F., Pađen, L., & Pišlar, A. (2025). FGA139, a novel cysteine protease inhibitor, exhibits anti-inflammatory and neuroprotective activity and reveals microglial modulation via multi-omics profiling. bioRxiv.

-

ResearchGate. (2017). How can I calculate IC50 value from percent of residual activity? Retrieved from [Link]

- Watzke, A., & Kose, M. (2020). Dipeptide-derived alkynes as potent and selective irreversible inhibitors of cysteine cathepsins. Journal of medicinal chemistry, 63(17), 9474-9488.

- Kominami, E., & Katunuma, N. (1982). Specific catalytic activity of cathepsin S in comparison to cathepsins B and L along the rat nephron. Journal of biochemistry, 91(1), 67-72.

Sources

- 1. The involvement of cysteine proteases and protease inhibitor genes in the regulation of programmed cell death in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Peptidyl diazomethyl ketones are specific inactivators of thiol proteinases (Journal Article) | OSTI.GOV [osti.gov]

- 7. Sci-Hub. Rapid inactivation of cathepsin L by Z-Phe-PheCHN2 and Z-Phe-AlaCHN2 / Biochemical and Biophysical Research Communications, 1981 [sci-hub.sg]

- 8. Specific catalytic activity of cathepsin S in comparison to cathepsins B and L along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

- 11. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agscientific.com [agscientific.com]

- 13. Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. courses.edx.org [courses.edx.org]

- 16. researchgate.net [researchgate.net]

- 17. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]

- 18. scispace.com [scispace.com]

- 19. msbioworks.com [msbioworks.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with the Fmoc-Gly-CHN2 Probe

A Guide for Researchers in Cysteine Protease Profiling

Welcome to the technical support center for the Fmoc-Gly-CHN2 activity-based probe. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this probe for the study of cysteine proteases, particularly papain-like cysteine proteases.[1][2] As Senior Application Scientists, we have compiled this resource to address common challenges, with a focus on troubleshooting low labeling efficiency. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Understanding the Fmoc-Gly-CHN2 Probe: Mechanism of Action

The Fmoc-Gly-CHN2 probe is a valuable tool for activity-based protein profiling (ABPP), a powerful technique for the class-specific detection of active enzymes in complex biological samples.[3][4] The probe consists of three key components: a recognition element (Glycine), a reactive group (diazomethylketone), and a protecting group (Fmoc).

The glycine residue provides a degree of selectivity for certain proteases. The core of the probe's functionality lies in the diazomethylketone (DMK) group. This "warhead" is designed to react with the nucleophilic cysteine residue in the active site of a cysteine protease. This reaction is mechanism-based, meaning the probe is recognized as a substrate by the enzyme, and upon catalytic activation, forms a stable, covalent bond with the active site cysteine. This irreversible labeling allows for the detection and identification of active proteases.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group in peptide synthesis.[5][6] In the context of this probe, it protects the N-terminus of the glycine. Depending on the experimental design, this group may be removed or retained. Its presence can influence the probe's solubility and cell permeability.

FAQs: Addressing Common Questions

Here we address some frequently asked questions regarding the use of the Fmoc-Gly-CHN2 probe.

Q1: What is the primary application of the Fmoc-Gly-CHN2 probe?

A1: The Fmoc-Gly-CHN2 probe is primarily used for the activity-based profiling of cysteine proteases. It allows for the selective labeling and subsequent detection of active enzymes in complex biological samples such as cell lysates and tissues.

Q2: How is the labeled protein detected?

A2: The method of detection depends on the experimental setup. If the probe is used as is, detection often relies on antibodies that recognize the Fmoc group or by mass spectrometry, where the mass of the adducted peptide can be identified. For visualization on gels, the probe would typically be modified with a reporter tag, such as a fluorophore or biotin, often via "click chemistry" if the probe has an azide or alkyne handle.

Q3: What are the recommended storage conditions for the Fmoc-Gly-CHN2 probe?

A3: While specific stability data for Fmoc-Gly-CHN2 is not extensively published, based on the properties of similar diazomethylketone compounds, it is recommended to store the probe as a solid at -20°C or lower, protected from light and moisture. For stock solutions, dissolve the probe in an anhydrous solvent such as DMSO or DMF and store in small aliquots at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide: Low Labeling Efficiency

Low or no labeling is one of the most common issues encountered when using activity-based probes. The following guide provides a systematic approach to identifying and resolving the root cause of poor labeling efficiency with the Fmoc-Gly-CHN2 probe.

Probe Integrity and Handling

The chemical stability of the diazomethylketone "warhead" is critical for successful labeling.

Potential Problem: The probe has degraded due to improper storage or handling.

-

Causality: The diazomethylketone group is susceptible to degradation, particularly in acidic conditions and in the presence of nucleophiles. Repeated freeze-thaw cycles of stock solutions can also lead to degradation.

-

Troubleshooting Steps:

-